
Fluconazole-d4
Übersicht
Beschreibung
Fluconazole-d4 is used as an internal standard for the quantification of fluconazole by GC- or LC-MS . Fluconazole is a triazole antifungal agent that is effective against most Candida strains . It works by killing the fungus or yeast, or preventing its growth .
Synthesis Analysis
A continuous, two-reactor, three-step synthesis of fluconazole from 2-chloro-2′,4′-difluoroacetophenone was achieved with no intermediate purification . The synthesis has been successfully demonstrated on a Vapourtec commercial flow chemistry system .
Molecular Structure Analysis
Fluconazole-d4 has a molecular formula of C13H8D4F2N6O . The average mass is 310.295 Da and the monoisotopic mass is 310.129181 Da .
Chemical Reactions Analysis
Fluconazole and the internal standard (IS, fluconazole-d4) were detected and quantified using tandem mass spectrometry . The method was validated with reference to the Food and Drug Administration’s Guidance for Industry .
Physical And Chemical Properties Analysis
Fluconazole is highly absorbed by the gastrointestinal tract, and it spreads easily by body fluids .
Wissenschaftliche Forschungsanwendungen
Neonatal Pharmacokinetics
Fluconazole-d4: is used as an internal standard in pharmacokinetic studies to measure fluconazole levels in neonatal serum. This application is crucial for understanding the drug’s behavior in preterm newborns, where ethical and practical considerations limit sample volume. A sensitive method requiring only a small sample volume (10 μL) has been developed, allowing for accurate and precise quantification of fluconazole in neonates receiving fosfluconazole .
Antifungal Resistance Research
The compound is instrumental in studying the resistance mechanisms of Candida species to fluconazole. Research involving Fluconazole-d4 helps in determining the efficacy of fluconazole and milbemycin oxime combination against fluconazole-resistant Candida parapsilosis clinical isolates. This is vital for restoring the antifungal activity of fluconazole in regions experiencing outbreaks .
Drug Permeability Studies
Fluconazole-d4: derivatives are analyzed for their passive diffusion permeability through biomimetic lipophilic membranes. This research is significant for developing new antifungal agents with improved permeability and efficacy .
Analytical Method Development
In analytical chemistry, Fluconazole-d4 serves as a reference standard to develop and validate methods for detecting and quantifying fluconazole using techniques like liquid chromatography and mass spectrometry. This ensures the reliability and accuracy of fluconazole measurements in various biological samples .
Wirkmechanismus
Target of Action
Fluconazole-d4, commonly known as Diflucan, is a triazole antifungal drug . Its primary target is the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, which is necessary for fungal cell wall synthesis .
Mode of Action
Fluconazole-d4 acts as a very selective inhibitor of its target enzyme . By inhibiting lanosterol 14-α-demethylase, it disrupts the conversion of lanosterol to ergosterol . This disruption leads to a deficiency in ergosterol and an accumulation of 14-α-methyl sterols, which results in alterations in the fungal cell membrane and ultimately leads to cell death .
Biochemical Pathways
The action of Fluconazole-d4 affects the ergosterol biosynthesis pathway . Ergosterol is a critical component of the fungal cell membrane, and its deficiency due to the action of Fluconazole-d4 leads to changes in the membrane structure and function . This disruption can lead to increased membrane permeability and inhibition of cell growth and replication . Additionally, the accumulation of 14-α-methyl sterols can also interfere with certain enzyme activities and essential cell functions .
Pharmacokinetics
Fluconazole-d4 displays low protein binding and is primarily cleared by renal excretion . Approximately 80% of the administered dose is measured in the urine as unchanged drug, and about 11% of the dose is excreted in the urine as metabolites . The pharmacokinetic properties of Fluconazole-d4 are similar following administration by the intravenous or oral routes . In normal volunteers, the bioavailability of orally administered Fluconazole-d4 is over 90% compared with intravenous administration .
Result of Action
The molecular and cellular effects of Fluconazole-d4’s action include prevention of neurite retraction and cell death in in vitro and in vivo models of toxicity . It exhibits efficacy against several toxic agents, including 3-nitropropionic acid, N-methyl D-aspartate, 6-hydroxydopamine, and the HIV proteins Tat and gp120 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluconazole-d4. For instance, the degradation of Fluconazole-d4 can be influenced by different acidic environments . The addition of certain ions, such as Mg2+ and Zn2+, can enhance the degradation rates . Furthermore, the presence of other drugs can also influence the action of Fluconazole-d4 due to potential drug-drug interactions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1,3,3-tetradeuterio-2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHAOTPXVQNOHP-CQOLUAMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=C(C=C(C=C1)F)F)(C([2H])([2H])N2C=NC=N2)O)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649144 | |
| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluconazole-d4 | |
CAS RN |
1124197-58-5 | |
| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



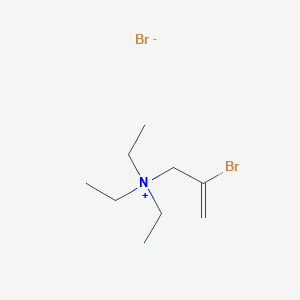
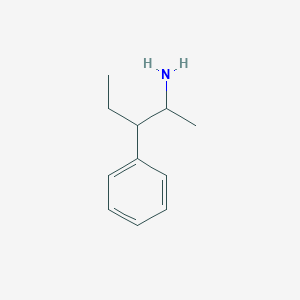
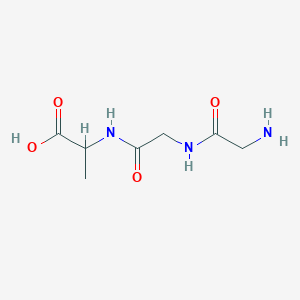
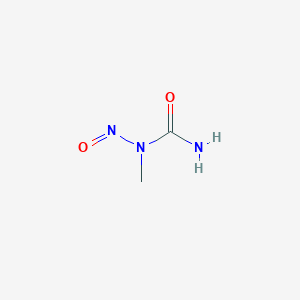
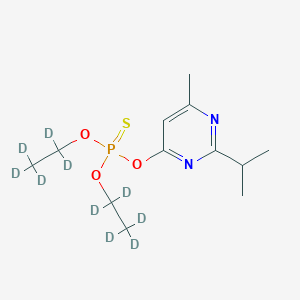
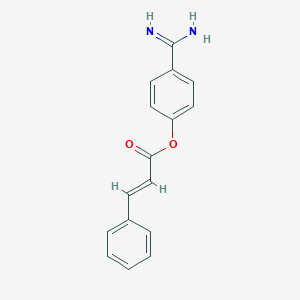

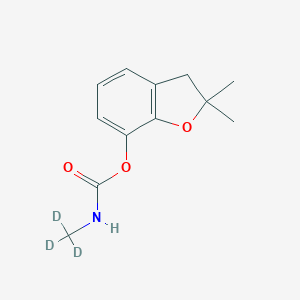
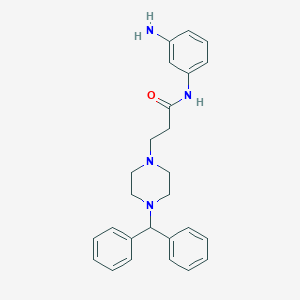
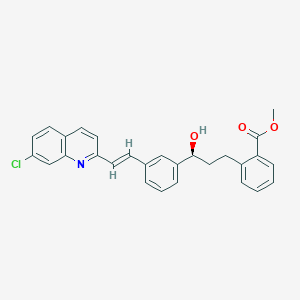
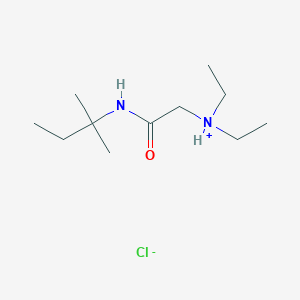
![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)